molecular formula C17H26N2O2 B1375299 4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 1353989-57-7

4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B1375299
CAS RN: 1353989-57-7
M. Wt: 290.4 g/mol
InChI Key: KOEDSYBATRLBBQ-UHFFFAOYSA-N
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Description

This compound is an ester derived from a piperidine carboxylic acid and a benzyl alcohol. The piperidine ring is a common structure in many pharmaceuticals and the benzyl ester group could potentially increase lipophilicity and membrane permeability .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding piperidine carboxylic acid with a benzyl alcohol in the presence of a dehydrating agent to facilitate ester formation. This is a common method for synthesizing esters .


Molecular Structure Analysis

The molecular structure would consist of a piperidine ring (a six-membered ring with one nitrogen atom), a carboxylic acid ester functional group, and a benzyl group attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, transesterification, and reactions with Grignard reagents. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, esters have higher boiling points than their parent alcohols and carboxylic acids due to their larger size, and they often have pleasant odors .

Scientific Research Applications

Synthesis and Reactivity

  • Preparation and Reactivity : The preparation and structural determination of similar piperidine derivatives, such as 2,4-piperidinedione-3-carboxylic acid methyl ester, have been explored. These derivatives are used as intermediates in synthesizing compounds with pharmacological interest, including emetine-like antiepileptic agents and herbicide agents (Ibenmoussa et al., 1998).

Piperidine Derivative Synthesis

  • Piperidine Derivatives from Amino Acids : The preparation of 2,3,4-trisubstituted piperidines from amino acid derivatives has been demonstrated. These derivatives are synthesized through cyclization reactions and can have applications in medicinal chemistry (Laschat et al., 1996).

Use in Asymmetric Synthesis

  • Optically Pure Piperidines : 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, are used in Claisen rearrangement to produce optically pure piperidines. These products serve as versatile intermediates for synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Applications in Drug Synthesis

  • Intermediate in Antihistaminic Drugs : Benzyl ester derivatives of piperidinecarboxylic acid are used as intermediates in synthesizing compounds like Levocabastine, which exhibits specific antihistaminic activity (Peeters et al., 1994).
  • 5α-Reductase Inhibitor Synthesis : Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) are used in the development of drugs targeting steroid 5alpha-reductase, which can have implications in treating conditions like benign prostatic hyperplasia (Streiber et al., 2005).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound, especially if its biological effects are unknown .

properties

IUPAC Name

benzyl 4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)18-12-15-8-10-19(11-9-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEDSYBATRLBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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